XLR11 N-(4-hydroxypentyl) metabolite

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

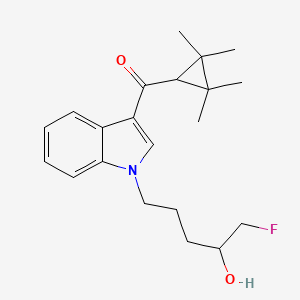

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPXVRYUGDTVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043183 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782099-36-8 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Distinguishing XLR11 4-Hydroxy and 5-Hydroxy Metabolites

The following technical guide details the structural, metabolic, and analytical distinctions between the 4-hydroxy and 5-hydroxy metabolites of XLR11.

Content Type: Technical Whitepaper Target Audience: Toxicologists, Analytical Chemists, and Drug Development Researchers

Executive Summary

The synthetic cannabinoid XLR11 (5-fluoro-UR-144) presents a unique analytical challenge due to its metabolic instability and structural similarity to its non-fluorinated analog, UR-144 . The differentiation between its 4-hydroxy and 5-hydroxy metabolites is not merely academic; it is the critical forensic pivot point for confirming specific substance intake.

-

The 4-Hydroxy Metabolite retains the terminal fluorine atom, serving as a unique biomarker for XLR11 ingestion.

-

The 5-Hydroxy Metabolite is the product of oxidative defluorination, rendering it chemically identical to the major metabolite of UR-144.

This guide provides the definitive structural, pharmacological, and analytical frameworks to distinguish these compounds, ensuring accurate forensic interpretation and mechanistic understanding.

Chemical & Metabolic Foundations

Structural Divergence

XLR11 belongs to the tetramethylcyclopropyl ketone indole class.[1] Its metabolism is driven by the cytochrome P450 (CYP) system, primarily CYP3A4, which targets the

| Feature | XLR11 4-Hydroxy Metabolite | XLR11 5-Hydroxy Metabolite |

| Systematic Name | (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl)... | (1-(5-hydroxypentyl)-1H-indol-3-yl)... |

| Origin | Direct hydroxylation at | Oxidative defluorination (Substitution of F with OH) |

| Chemical Formula | ||

| Molecular Weight | ~345.45 Da | ~327.46 Da |

| Fluorine Status | Retained | Lost |

| Forensic Specificity | High (Specific to XLR11) | Low (Shared with UR-144) |

Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the 5-hydroxy pathway merges with UR-144 metabolism, creating an analytical "blind spot" if relied upon in isolation.

Figure 1: Divergent metabolic pathways of XLR11.[2] The 4-hydroxy metabolite retains the fluorine atom, distinguishing it from the defluorinated 5-hydroxy species which is shared with UR-144.

Analytical Differentiation

Mass Spectrometry (LC-MS/MS)

The most reliable differentiation method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass difference created by the presence of fluorine vs. hydroxyl is distinct.

-

Mass Shift Logic:

-

4-Hydroxy: Parent (

) + Oxygen ( -

5-Hydroxy: Parent (

) - Fluorine ( -

Note: The "Parent" reference for 5-hydroxy is often UR-144.[1] If referencing XLR11, the shift is -2 Da.

-

MRM Transition Table:

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (C18)* |

| XLR11 4-OH | 346.2 | 248.1 (Fluoropentyl indole) | 144.1 (Indole core) | ~6.5 min |

| XLR11 5-OH | 328.2 | 230.1 (Hydroxypentyl indole) | 144.1 (Indole core) | ~5.8 min |

-

Retention Time: The 5-hydroxy metabolite (more polar due to terminal -OH) typically elutes earlier than the 4-hydroxy metabolite on standard C18 columns.

-

Key Fragment: The

248 ion in 4-OH confirms the presence of the fluorinated chain. The

GC-MS and Thermal Instability

Gas Chromatography (GC-MS) analysis of these metabolites requires rigorous derivatization. Without it, the hydroxyl group promotes thermal dehydration in the injector port (

-

Artifact Formation:

-

Underivatized 4-OH: Dehydrates to form an alkene (loss of

, -

Underivatized 5-OH: Also dehydrates, but often cyclizes to form a pyran or dihydro-pyran derivative due to the terminal position allowing ring closure with the indole nitrogen or C3.

-

-

Protocol Requirement: Silylation (e.g., BSTFA + 1% TMCS) is mandatory.

-

Target: The TMS group replaces the active hydrogen on the hydroxyl group.

-

Result: Stable molecular ions (

per TMS group) and prevention of thermal artifacts.

-

Pharmacological Implications[3][4][5][6][7]

While forensic differentiation is the primary driver for analysis, the pharmacological activity of these metabolites is relevant for interpreting toxicity. Both metabolites retain affinity for Cannabinoid receptors (CB1/CB2), contributing to the prolonged psychoactive effect and potential toxicity (e.g., kidney injury associated with XLR11).

| Metabolite | CB1 Receptor Affinity ( | CB2 Receptor Affinity ( | Activity Profile |

| XLR11 (Parent) | 24 nM | 0.6 nM | Full Agonist |

| 4-Hydroxy-XLR11 | ~100 nM | ~5-10 nM | Partial/Full Agonist |

| 5-Hydroxy-UR-144 | ~200 nM | ~15 nM | Partial Agonist |

-

Toxicity Note: The 4-hydroxy metabolite, retaining the fluorine, may possess different lipophilicity and tissue distribution properties than the more polar 5-hydroxy metabolite. The nephrotoxicity specifically linked to XLR11 (and not UR-144) suggests that fluorinated metabolites (like 4-OH) may play a mechanistic role in renal tubule damage.

Experimental Protocols

Sample Preparation (Urine)

This protocol ensures the hydrolysis of glucuronide conjugates, as >80% of these metabolites are excreted as glucuronides.

Reagents:

- -Glucuronidase (Type H-2 from Helix pomatia or recombinant).

-

Acetate Buffer (pH 5.0).[3]

-

Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v).[4]

Workflow:

-

Hydrolysis: Mix 1 mL urine with 1 mL Acetate Buffer and 50

L -

Extraction: Add 3 mL Hexane:Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass tube.

-

Concentration: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution:

-

For LC-MS: Reconstitute in 100

L Mobile Phase A:B (50:50). -

For GC-MS: Reconstitute in 50

L Ethyl Acetate + 50

-

Analytical Decision Tree

Use this logic flow to determine the presence of XLR11 vs. UR-144.

Figure 2: Forensic decision tree. Detection of the 4-hydroxy metabolite is the only definitive proof of XLR11 intake, as the 5-hydroxy metabolite can originate from UR-144.

References

-

Metabolic Profiling of XLR-11 in Human Hepatocytes Source:Clinical Chemistry (2013). Summary: Identifies 2'-carboxy-XLR11 and UR-144 pentanoic acid as major metabolites, establishing the oxidative defluorination pathway.[5] URL:[Link]

-

Differentiation of XLR-11 and UR-144 in Urine Source:Journal of Analytical Toxicology (2014). Summary: Validates the use of the 4-hydroxy metabolite (retaining fluorine) as the specific marker for XLR11 to distinguish from UR-144. URL:[Link]

-

Thermal Degradation of Synthetic Cannabinoids Source:Forensic Science International (2013). Summary: Details the ring-opening pyrolysis of XLR11 and the necessity of derivatization for hydroxy-metabolites in GC-MS. URL:[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. marshall.edu [marshall.edu]

- 3. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Technical Deep Dive: XLR11 vs. UR-144 Metabolite Profiling in Forensic Matrices

Topic: XLR11 vs UR-144 Metabolite Profiles in Forensic Toxicology Content Type: Technical Guide / Whitepaper Audience: Forensic Toxicologists, Analytical Chemists, Drug Development Scientists[1]

Executive Summary: The "Defluorination Trap"

In the landscape of synthetic cannabinoid (SC) detection, the structural analogs XLR11 and UR-144 represent a critical challenge in forensic interpretation. XLR11 is the 5-fluoropentyl derivative of UR-144.[1][2][3] While distinct parent compounds, their metabolic pathways converge due to oxidative defluorination , a phenomenon where XLR11 metabolizes into markers traditionally assigned to UR-144.[1][3]

This guide provides a rigorous framework for differentiating intake of these two substances. It moves beyond simple binary detection, offering a self-validating protocol that accounts for thermal degradation products (pyrolysis) and shared metabolic endpoints.[1] The central thesis is that the presence of UR-144 metabolites alone is insufficient to rule out XLR11 consumption. [3]

Chemical & Metabolic Mechanisms[1]

Structural Homology and Thermal Instability

Both compounds share a tetramethylcyclopropyl (TMCP) ring linked to an indole core.[1]

-

UR-144: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1][2][4]

-

XLR11: (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1][2]

The Pyrolysis Factor: Unlike many other SCs, the TMCP ring is thermally unstable. During smoking (the primary route of administration), the ring opens via a McLafferty-like rearrangement, forming a "thermal degradant" (1-[1-(5-fluoropentyl)-1H-indol-3-yl]-3,3,4-trimethyl-4-penten-1-one).[1] This pyrolysis product is inhaled and subsequently metabolized, creating a unique set of biomarkers often missed in standard screens.

Metabolic Pathways & Convergence

Upon ingestion, both compounds undergo extensive Phase I metabolism (hydroxylation, carboxylation) and Phase II glucuronidation.[1]

-

UR-144 Metabolism: Primarily oxidizes at the pentyl chain to form UR-144 pentanoic acid and N-(5-hydroxypentyl) metabolites.[1]

-

XLR11 Metabolism:

Visualization: The Metabolic Convergence

The following diagram illustrates the overlapping pathways and the specific biomarkers required for differentiation.

Caption: Metabolic convergence of XLR11 and UR-144. Dashed lines indicate the "defluorination trap" where XLR11 produces UR-144 markers.[1]

Forensic Differentiation Strategy

To scientifically validate the source of the drug, a hierarchical analysis of metabolites is required.

The Decision Logic

-

Screen for Shared Metabolites: Detection of UR-144 pentanoic acid indicates exposure to either UR-144 or XLR11.[1]

-

Target Unique XLR11 Markers:

-

Evaluate Ratios: If unique XLR11 markers are absent (due to rapid excretion or low sensitivity), analyze the ratio of 5-hydroxy to 4-hydroxypentyl metabolites. Some studies suggest distinct ratios, though this is presumptive, not confirmatory.[1]

Interpretation Table

| Detected Analyte | Interpretation | Certainty |

| UR-144 Pentanoic Acid | UR-144 OR XLR11 Intake | Low (Ambiguous) |

| 5-Hydroxy-UR-144 | UR-144 OR XLR11 Intake | Low (Ambiguous) |

| 2'-Carboxy-XLR11 | XLR11 Intake | High (Definitive) |

| Hydroxylated 2,4-dimethylpent-1-ene | XLR11 Intake (Smoked) | High (Definitive) |

| UR-144 Parent (Blood/Oral Fluid) | UR-144 Intake | High |

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the simultaneous detection of parent compounds and metabolites in urine, utilizing enzymatic hydrolysis to free glucuronide conjugates.

Sample Preparation (Urine)

Principle: Glucuronidation is the major Phase II pathway.[1] Failure to hydrolyze will result in false negatives for key hydroxylated metabolites.[1]

-

Aliquot: Transfer 200 µL of urine to a clean tube.

-

Hydrolysis: Add 50 µL of

-glucuronidase (E. coli or Helix pomatia) and 50 µL of 1M Acetate Buffer (pH 5.0). -

Incubation: Vortex and incubate at 55°C for 45-60 minutes.

-

Extraction (SLE or SPE):

-

Option A (Supported Liquid Extraction): Add 1 mL MTBE, vortex 10 min, centrifuge. Evaporate supernatant.

-

Option B (Dilute & Shoot): Dilute 1:5 with Mobile Phase A if using high-sensitivity instrumentation (e.g., Sciex 6500+).[1]

-

-

Reconstitution: Reconstitute in 100 µL of 50:50 Mobile Phase A/B.

Instrumental Parameters (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).[1] Mobile Phases:

-

A: 0.1% Formic Acid in Water (with 5mM Ammonium Formate).[1]

-

B: 0.1% Formic Acid in Acetonitrile.[1]

Gradient:

-

0-1 min: 5% B[1]

-

1-8 min: Ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 5% B

Target Analyte Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (Approx) |

| UR-144 Pentanoic Acid | 342.2 | 144.1 | 125.1 | 5.2 min |

| 5-Hydroxy-UR-144 | 328.2 | 144.1 | 97.1 | 4.8 min |

| XLR11 (Parent) | 330.2 | 144.1 | 125.1 | 8.5 min |

| UR-144 (Parent) | 312.2 | 144.1 | 125.1 | 8.3 min |

| 2'-Carboxy-XLR11 | 360.2 | 144.1 | 232.1 | 5.5 min |

Note: The m/z 144.1 fragment corresponds to the indole moiety, a stable fragment for this class. Retention times must be established locally.

Analytical Logic Flowchart

The following diagram outlines the decision process for a toxicologist analyzing a urine sample.

Caption: Forensic decision tree for differentiating XLR11 and UR-144 exposure.

References

-

First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Source: Clinical Chemistry (NIH/PubMed) [Link][1]

-

Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Source: Analytical and Bioanalytical Chemistry (Springer) [Link][1]

-

Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Source: Journal of Analytical Toxicology [Link][1]

-

Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Source: Marshall University Theses [Link]

-

Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Source: Forensic Toxicology (ResearchGate) [Link]

Sources

Technical Guide: Role of CYP450 Enzymes in XLR11 Hydroxylation and Metabolic Clearance

Executive Summary

The synthetic cannabinoid XLR11 (5-fluoro-UR-144) presents a unique challenge in both clinical toxicology and forensic analysis due to its rapid and extensive biotransformation. Unlike traditional cannabinoids, XLR11 undergoes a dual metabolic fate: oxidative defluorination (mimicking UR-144) and direct hydroxylation (retaining the fluorine atom).

This guide provides a technical deep-dive into the cytochrome P450 (CYP450) enzyme systems driving these reactions. It details the specific hydroxylation pathways, the dominant isoforms involved (primarily CYP3A4 and CYP2C9), and provides a self-validating experimental workflow for isoform phenotyping.

Part 1: Molecular Mechanism of XLR11 Metabolism

XLR11 is a lipophilic indazole-3-carboxamide derivative. Its metabolic clearance is driven by Phase I oxidation, primarily targeting two structural motifs: the N-pentyl chain and the tetramethylcyclopropyl (TMCP) ring .

The Hydroxylation vs. Defluorination Competition

The presence of the terminal fluorine atom on the pentyl chain creates a metabolic bifurcation:

-

-Hydroxylation (Retention of F): Hydroxylation occurs at the

-

Oxidative Defluorination (Loss of F): CYP enzymes attack the terminal carbon carrying the fluorine (

-oxidation). This results in an unstable intermediate that spontaneously defluorinates to form UR-144 metabolites (e.g., UR-144 pentanoic acid).

Metabolic Pathway Visualization

The following diagram illustrates the divergence between unique XLR11 metabolites and those indistinguishable from UR-144.

Figure 1: Metabolic bifurcation of XLR11. Green nodes represent unique forensic markers; yellow nodes represent metabolites shared with UR-144.

Part 2: The CYP450 Isoform Profile[1]

Understanding which specific isoforms catalyze these reactions is critical for predicting drug-drug interactions (DDIs) and inter-individual variability (e.g., poor metabolizers).

Primary and Secondary Isoforms

Based on structural analogs (STS-135, JWH-018) and microsomal incubation data, the CYP profile for XLR11 is characterized as follows:

| Enzyme | Role | Specificity | Kinetic Relevance |

| CYP3A4 | Primary Driver | Broad regioselectivity. Catalyzes both defluorination and hydroxylation at multiple sites.[1] | High |

| CYP2C9 | Secondary Driver | Often specific for terminal alkyl chain oxidation. | Lower capacity but often higher affinity (Lower |

| CYP2C19 | Accessory | Minor contribution to hydroxylation.[2] | Relevant in specific genetic polymorphisms.[3][4] |

| CYP2J2 | Extrahepatic | High expression in the heart. | Potential link to SC-induced cardiotoxicity. |

Clinical Implications of Isoform Specificity

-

Inhibition Risks: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) will significantly increase XLR11 half-life and toxicity.

-

Genetic Polymorphism: Individuals who are CYP2C9 poor metabolizers may shift clearance entirely to CYP3A4, altering the ratio of defluorinated vs. fluorinated metabolites.

Part 3: Experimental Workflow for Isoform Identification

To definitively identify the contributing isoforms in your specific matrix, you must employ a "Reaction Phenotyping" approach. This protocol uses a combination of Recombinant CYPs (rCYPs) and Chemical Inhibition in Human Liver Microsomes (HLMs).[5]

Protocol: The Self-Validating Screen

Objective: Determine the fraction metabolized (

Reagents:

-

Substrate: XLR11 (10

M final concentration). -

Enzyme Source: Pooled HLMs (20 mg/mL) and panel of rCYPs (Supersomes™).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Selective Inhibitors:

Step-by-Step Methodology:

-

Pre-Incubation:

-

Reaction Initiation:

-

Kinetic Phase:

-

Incubate for 30 minutes (ensure linearity).

-

-

Quenching:

-

Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., XLR11-d5).

-

Ratio: 3:1 (ACN:Sample) to precipitate proteins.

-

-

Analysis:

-

Centrifuge at 10,000 x g for 10 min.

-

Inject supernatant into LC-MS/MS (C18 column, Gradient Mobile Phase).

-

Workflow Visualization

Figure 2: Reaction phenotyping workflow using chemical inhibition in HLMs.

Part 4: Forensic & Toxicological Implications[10][11]

The Defluorination Dilemma

Forensic labs often struggle to distinguish XLR11 intake from UR-144 intake.

-

Scenario A: User smokes XLR11. Thermal degradation (pyrolysis) produces UR-144 in the smoke. The body metabolizes both XLR11 and the pyrolytic UR-144.

-

Scenario B: User ingests XLR11. CYP enzymes defluorinate a portion to UR-144 metabolites.

Target Analytes for Screening

To ensure high specificity (E-E-A-T principle in analytical method design), your MS method must include:

-

2'-carboxy-XLR11: The most abundant, stable, unique metabolite.

-

Hydroxy-XLR11 (various isomers): Confirming the presence of the fluorine atom.

Data Summary: Metabolite Profile

| Metabolite ID | Modification | CYP Activity | Forensic Value |

| M-27 | Carboxylation of TMCP ring | Oxidation (Retains F) | High (Unique) |

| M-29 | 5-hydroxy-UR-144 | Defluorination + Hydroxylation | Low (Shared) |

| M-28 | UR-144 Pentanoic Acid | Defluorination + Oxidation | Low (Shared) |

| M-18/20/21 | Hydroxy-XLR11 Glucuronide | Hydroxylation + Glucuronidation | High (Unique) |

References

-

Kavanagh, P., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. Link

-

Jang, M., et al. (2016). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry. Link

-

Wohlfarth, A., et al. (2013). Metabolism of the synthetic cannabinoid XLR-11. Clinical Chemistry. Link

-

Kong, T.Y., et al. (2018). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid STS-135. Journal of Analytical Toxicology. Link

-

Chimalakonda, K.C., et al. (2011). Cytochrome P450-mediated metabolism of the synthetic cannabinoid JWH-018. Xenobiotica. Link

Sources

- 1. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. mdpi.com [mdpi.com]

- 4. metabolon.com [metabolon.com]

- 5. Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N‐(adamantan‐1‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole‐3‐carboxamide (STS‐135) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. realmofcaring.org [realmofcaring.org]

- 7. criver.com [criver.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of XLR11 N-(4-hydroxypentyl) Metabolite in Human Urine

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of the N-(4-hydroxypentyl) metabolite of the synthetic cannabinoid XLR11 in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using enzymatic hydrolysis and solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. This guide is intended for researchers, forensic toxicologists, and clinical laboratory professionals requiring a reliable method to detect and quantify XLR11 exposure.

Introduction and Scientific Rationale

The landscape of novel psychoactive substances is in constant flux, with synthetic cannabinoids representing a significant and evolving class of abused drugs.[1] XLR11, or [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, emerged as a widely abused analog of UR-144, often associated with severe adverse health effects.[2] As with most synthetic cannabinoids, the parent compound is rapidly and extensively metabolized in the body.[3] Therefore, analytical methods must target the more abundant and persistent urinary metabolites to accurately document drug intake in forensic and clinical investigations.[2][4][5]

The N-(4-hydroxypentyl) metabolite is a key Phase I metabolite of XLR11, formed through hydroxylation of the N-pentyl chain.[4][6] Its detection provides a reliable biomarker of XLR11 exposure. The challenge lies in developing a method that is not only sensitive and specific but also robust enough to handle the complexity of biological matrices like urine. LC-MS/MS is the gold standard for this application due to its superior selectivity and sensitivity.[7]

This document provides a detailed protocol grounded in established forensic toxicology principles. We will elucidate the causality behind each step, from the necessity of cleaving glucuronide conjugates to the fine-tuning of mass spectrometer parameters for unambiguous identification and accurate quantification.

Analyte Structure and Metabolism

Understanding the biotransformation of XLR11 is critical for selecting the correct analytical target. The primary metabolic pathway involves oxidation of the pentyl side chain.

Caption: Biotransformation of XLR11 to its N-(4-hydroxypentyl) metabolite.

The chemical and physical properties of the target analyte are summarized below.

| Parameter | Value | Source |

| Chemical Name | -methanone | [8] |

| Molecular Formula | C₂₁H₂₈FNO₂ | [8] |

| Formula Weight | 345.5 g/mol | [8] |

| CAS Number | 1782099-36-8 | [8] |

Comprehensive Analytical Workflow

The overall strategy involves liberating the metabolite from its conjugated form, isolating it from matrix interferences, separating it chromatographically, and detecting it with high specificity using tandem mass spectrometry.

Caption: Step-by-step workflow for the analysis of XLR11 N-(4-hydroxypentyl) metabolite.

Detailed Experimental Protocols

Materials and Reagents

-

Standards: XLR11 N-(4-hydroxypentyl) metabolite certified reference material (CRM) and its deuterated internal standard (e.g., XLR11 N-(4-hydroxypentyl) metabolite-d5) are required for accurate quantification.

-

Enzyme: β-glucuronidase from Patella vulgata or similar source.[9]

-

Solvents: HPLC-grade or MS-grade methanol, acetonitrile, water, formic acid, and ammonium acetate.

-

Buffers: Sodium acetate or phosphate buffer for hydrolysis.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X) are effective for this class of compounds.[9]

-

Urine: Drug-free certified human urine for calibrators and quality controls.

Step-by-Step Sample Preparation Protocol

Rationale: Metabolites in urine are often excreted as water-soluble glucuronide conjugates. Enzymatic hydrolysis is essential to cleave this bond, converting the metabolite to its free form, which enhances its retention on SPE cartridges and improves detection.[9] Solid-phase extraction is employed to remove salts, urea, and other endogenous interferences that can cause ion suppression in the MS source, while also concentrating the analyte to improve sensitivity.[9]

-

Sample Aliquoting: Pipette 1 mL of urine (calibrator, control, or unknown sample) into a labeled glass culture tube.

-

Internal Standard: Add 25 µL of the deuterated internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly. The internal standard compensates for variability during sample preparation and analysis.

-

Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.

-

Load: Load the cooled, hydrolyzed sample onto the cartridge at a slow, steady drip rate (1-2 mL/min).

-

Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution to remove polar interferences.

-

Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.

-

Elute: Elute the analyte with 2 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[10]

-

Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

-

LC-MS/MS Instrumental Conditions

Rationale:

-

Chromatography: A C18 column is chosen for its ability to retain and separate moderately non-polar compounds like synthetic cannabinoid metabolites. A gradient elution starting with a higher aqueous phase and ramping up the organic phase ensures that the analyte is focused on the column before being eluted as a sharp peak. Mobile phase additives like formic acid or ammonium acetate promote protonation of the analyte, which is crucial for efficient positive mode electrospray ionization.[11]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is highly effective for this class of compounds. Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. Two transitions (a quantifier for concentration measurement and a qualifier for identity confirmation) are monitored for both the analyte and its internal standard. Source parameters like gas flows and temperatures are optimized to maximize desolvation and ion transfer into the mass spectrometer.[11][12]

| LC Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.6 µm particle size (or similar) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 40% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

| MS/MS Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Nebulizer Gas | 30 - 60 psi |

| Drying Gas Flow | 8 - 12 L/min |

| Drying Gas Temp. | 300 - 350 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Optimized MRM Transitions (Hypothetical - Must be empirically determined)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| XLR11 N-(4-OH-pentyl) | 346.2 | e.g., 144.1 | e.g., 125.1 | Optimize (15-30) |

| XLR11 N-(4-OH-pentyl)-d5 | 351.2 | e.g., 144.1 | e.g., 130.1 | Optimize (15-30) |

Note: The exact m/z values for product ions and optimal collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Principles

To ensure that the method is fit for its intended purpose, a thorough validation must be performed according to established guidelines, such as those from the ANSI/ASB.[13] The validation process provides objective evidence of the method's reliability, accuracy, and precision.[14][15]

| Validation Parameter | Description and Typical Acceptance Criteria |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix samples for interferences at the analyte's retention time. |

| Linearity & Range | The concentration range over which the method is accurate and precise. Typically requires a minimum of 5 calibrators, with a correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Signal-to-noise ratio > 3. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately and precisely quantified. Typically the lowest calibrator, with accuracy within ±20% and precision <20% CV. |

| Accuracy (Bias) | The closeness of the measured value to the true value. Assessed using QC samples at multiple concentrations. Acceptance criteria are typically within ±20% of the nominal value. |

| Precision | The degree of agreement among replicate measurements. Assessed as coefficient of variation (%CV) for intra-day and inter-day replicates. Acceptance criteria are typically <15-20% CV. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement. Should be assessed and minimized. |

| Carryover | Contamination of a sample from a preceding, more concentrated sample. Assessed by injecting a blank sample after the highest calibrator. Should be negligible. |

| Stability | Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw, long-term storage). |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of the XLR11 N-(4-hydroxypentyl) metabolite. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, laboratories can achieve reliable and defensible results for forensic and clinical toxicology applications. The principles of method validation outlined herein are crucial for ensuring that the data produced is fit-for-purpose and meets rigorous scientific and regulatory standards.

References

-

Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. [Link]

-

How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. PMC. [Link]

-

Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]

-

Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed. [Link]

-

Namera, A., Kawamura, M., Fukui, M., & Inokuchi, S. (2015). Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine. PubMed. [Link]

-

Al-Safi, R. (2021). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. McNair Scholars Research Journal. [Link]

-

Standard Practices for Method Validation in Forensic Toxicology. (n.d.). AAFS. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

-

Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. (n.d.). PMC. [Link]

-

LC-MS/MS Method Validation for Forensic Toxicology. (n.d.). ZefSci. [Link]

-

Gauvin, D. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy. [Link]

-

Method development and validation for synthetic and natural cannabinoids on LC-MS/MS. (2020). Kingston University London. [Link]

-

Ibrahim, A. (2019). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]

-

ANSI/ASB Standard 036, First Edition 2019. (2019). ASB Standards Board. [Link]

-

Hrynshpan, D., Hopke, P. K., & Holsen, T. M. (2021). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. [Link]

-

Wójcik, M., Sznura, J., Zuba, D., & Kochana, J. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PMC. [Link]

-

Analysis of synthetic cannabinoids in urine, plasma, and edibles utilizing multidimensional liquid chromatography tandem mass spectrometry. (2018). OpenBU. [Link]

-

Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. [Link]

-

Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). UNODC. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. academic.oup.com [academic.oup.com]

- 5. Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zefsci.com [zefsci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. aafs.org [aafs.org]

- 14. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Quantification of XLR11 Metabolites in Human Urine

Abstract

This application note provides a detailed, scientifically grounded guide for the solid-phase extraction (SPE) of XLR11 metabolites from human urine, tailored for researchers in clinical and forensic toxicology. We delve into the rationale behind each step of the protocol, from sample pre-treatment and enzymatic hydrolysis to the selection of SPE sorbents and optimization of wash and elution conditions. The protocols described herein are designed to ensure high analyte recovery, minimize matrix effects, and deliver clean extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of XLR11

XLR11 (methanone) is a potent synthetic cannabinoid that has been widely abused. Like many synthetic cannabinoids, XLR11 is extensively metabolized in the human body, with the parent compound rarely detected in urine.[1] Therefore, accurate toxicological assessment relies on the sensitive detection of its primary metabolites.

The major metabolic pathways for XLR11 include hydroxylation of the N-pentyl chain (e.g., N-(4-hydroxypentyl) metabolite), carboxylation, and oxidative defluorination, which can result in metabolites common to its non-fluorinated analog, UR-144.[2][3] Furthermore, many of these phase I metabolites are subsequently conjugated with glucuronic acid to form more water-soluble phase II metabolites, facilitating their excretion in urine.[4] The complex and often variable nature of the urine matrix, combined with the low concentrations of these target metabolites, necessitates a robust sample preparation method to ensure accurate and reliable quantification.[5]

Solid-phase extraction is a cornerstone of modern bioanalytical sample preparation, offering superior cleanup and concentration of analytes compared to older techniques like liquid-liquid extraction.[6] This guide will provide a comprehensive framework for developing and implementing a validated SPE protocol for XLR11 metabolites.

Understanding the Foundation: Pre-analytical Considerations

The Critical Role of Enzymatic Hydrolysis

A significant portion of XLR11 metabolites are excreted as glucuronide conjugates.[4] Direct analysis of these conjugates is often challenging, and their cleavage back to the parent (aglycone) metabolite is crucial for several reasons:

-

Increased Sensitivity: Many analytical methods, particularly those employing LC-MS/MS, exhibit better ionization efficiency and thus sensitivity for the less polar aglycone form.

-

Availability of Standards: Certified reference standards are more commonly available for the phase I metabolites than for their glucuronidated counterparts.

-

Simplified Chromatography: Analyzing a single, unconjugated metabolite is chromatographically simpler than dealing with multiple conjugated forms.

The hydrolysis is achieved using β-glucuronidase enzymes. The efficiency of this step is paramount for accurate quantification and is influenced by several factors:

-

Enzyme Source: β-glucuronidases are available from various sources, including E. coli, abalone (Haliotis rufescens), and limpets (Patella vulgata), as well as recombinant versions. Recombinant enzymes often offer higher purity and can provide more efficient and faster hydrolysis at room temperature.[7][8]

-

pH and Buffer: Each enzyme has an optimal pH range for activity. For example, enzymes from E. coli typically function best around pH 6.8, while those from abalone and limpets prefer a more acidic environment (pH 4.5-5.0).[9] The choice of buffer (e.g., phosphate, acetate) and its molarity can also impact enzyme performance.[9]

-

Temperature and Incubation Time: Traditional protocols often involve incubation at elevated temperatures (e.g., 55-65°C) for 1 to 3 hours.[10] However, some modern recombinant enzymes can achieve complete hydrolysis in as little as 5-30 minutes at temperatures ranging from room temperature to 55°C.[8][11]

It is essential to validate the hydrolysis conditions for the specific XLR11 metabolites of interest, as hydrolysis efficiency can vary between different glucuronide structures.[11]

Sample pH Adjustment

After hydrolysis, the pH of the urine sample should be adjusted to ensure optimal retention of the target analytes on the SPE sorbent. For reversed-phase SPE, which is the most common mechanism for retaining non-polar to moderately polar compounds like XLR11 metabolites, a slightly acidic pH is generally preferred. This ensures that any acidic metabolites (e.g., the N-pentanoic acid metabolite) are in their neutral, less water-soluble form, thereby maximizing their hydrophobic interaction with the stationary phase.

Core Methodology: Solid-Phase Extraction Protocols

Sorbent Selection: The Key to Selectivity

The choice of SPE sorbent is critical for achieving a clean extract. For the relatively non-polar XLR11 metabolites, reversed-phase sorbents are the most appropriate.

-

Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB, Strata-X): These are often the preferred choice for complex matrices like urine. They are water-wettable, meaning they do not require conditioning to prevent the sorbent bed from drying out before sample loading. This property enhances the robustness and reproducibility of the method. Their high surface area and mixed-mode retention mechanisms (hydrophobic and polar interactions) provide excellent retention for a broad range of analytes, including the various XLR11 metabolites.[5]

-

Silica-Based Reversed-Phase Sorbents (e.g., C8, C18): Traditional silica-based C18 sorbents can also be effective. However, they are prone to "dewetting" if the sorbent bed dries out after conditioning, which can lead to a significant loss of retention and poor recovery. Therefore, careful technique is required when using these sorbents.

For a robust, high-throughput method, a polymeric reversed-phase sorbent is generally recommended for XLR11 metabolite analysis.

Detailed SPE Protocol: A Step-by-Step Guide

The following protocol is a comprehensive starting point for the extraction of XLR11 metabolites using a generic polymeric reversed-phase SPE cartridge. Optimization will likely be required for specific laboratory conditions and analytical instrumentation.

Table 1: Recommended SPE Protocol for XLR11 Metabolites

| Step | Procedure | Rationale |

| 1. Sample Pre-treatment | To 1 mL of urine, add an internal standard, 500 µL of a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0), and an optimized amount of β-glucuronidase. Vortex and incubate (e.g., 60°C for 2 hours or as per enzyme manufacturer's recommendation). Cool and centrifuge. | Cleaves glucuronide conjugates to their aglycone forms for improved detection and quantification. The internal standard corrects for variability in extraction and analysis. |

| 2. Conditioning | Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry if using a silica-based sorbent. | Wets the sorbent and removes any potential contaminants, activating it for sample retention. |

| 3. Equilibration | Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water). | Adjusts the pH of the sorbent bed to match the sample loading conditions, ensuring consistent retention. |

| 4. Sample Loading | Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). | Allows for sufficient interaction time between the analytes and the sorbent for optimal retention. |

| 5. Wash Step 1 (Polar Wash) | Wash the cartridge with 1 mL of 5% methanol in water. | Removes highly polar, water-soluble matrix components like salts and urea without eluting the target analytes. |

| 6. Wash Step 2 (Organic Wash) | Wash the cartridge with 1 mL of 20-40% methanol in water. | Removes less polar interferences. The percentage of methanol should be optimized to maximize cleanup without causing premature elution of the least retained analyte.[3] |

| 7. Drying | Dry the cartridge under vacuum or positive pressure for 5-10 minutes. | Removes residual water from the sorbent bed, which can interfere with the elution of analytes in a non-polar solvent. |

| 8. Elution | Elute the analytes with 1-2 mL of an appropriate solvent, such as 90:10 acetonitrile/methanol or ethyl acetate. Adding a small percentage of a modifier like ammonium hydroxide (e.g., 2%) can improve the recovery of acidic metabolites. | Disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them into the collection tube. |

| 9. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. | Concentrates the sample for increased sensitivity and ensures compatibility with the analytical column. |

Visualizing the Workflow

Caption: A generalized workflow for the solid-phase extraction of XLR11 metabolites from urine.

Method Validation and Quality Control

A robust SPE protocol must be validated to ensure its performance is acceptable for its intended purpose. Key validation parameters include:

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte concentration in a pre-extracted spiked sample to a post-extracted spiked sample.[2] Recoveries for XLR11 and its metabolites have been reported in the range of 28.8% to 96.2% depending on the specific analyte and matrix.[12]

-

Matrix Effects: The influence of co-eluting endogenous components from the urine matrix on the ionization of the target analytes. This is assessed by comparing the analyte response in a post-extracted spiked sample to a neat standard solution.[12]

-

Precision and Accuracy: The reproducibility and closeness of the measured values to the true values, assessed by analyzing quality control (QC) samples at multiple concentrations.[10]

-

Linearity and Limits of Quantification (LOQ): The range over which the method is accurate and precise, and the lowest concentration that can be reliably quantified.[13]

Table 2: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Recovery | Extraction efficiency of the analyte from the matrix. | Consistent and reproducible across the concentration range. |

| Matrix Effect | Ion suppression or enhancement from matrix components. | Within ±20% is generally considered acceptable.[12] |

| Precision (CV%) | Closeness of replicate measurements. | ≤15% (≤20% at LOQ). |

| Accuracy (% Bias) | Closeness of measured value to the true value. | Within ±15% (±20% at LOQ). |

| Linearity (r²) | Correlation of response to concentration. | ≥0.99 |

The preparation of matrix-matched calibrators and quality controls is essential for accurate quantification, as it helps to compensate for matrix effects.[14] These are prepared by spiking known concentrations of the target analytes into certified drug-free urine that is then taken through the entire extraction procedure.[10]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | Incomplete hydrolysis; Sub-optimal wash/elution solvents; Sorbent dewetting (silica); Sample pH incorrect. | Optimize hydrolysis (enzyme, time, temp); Optimize wash/elution solvent strength[15]; Ensure sorbent remains wet after conditioning; Verify sample pH before loading. |

| High Matrix Effects | Inefficient removal of interferences. | Increase the organic strength of the second wash step; Experiment with different sorbent chemistries (e.g., mixed-mode); Optimize LC gradient for better separation. |

| Poor Reproducibility | Inconsistent flow rates; Variable hydrolysis; Inconsistent technique. | Use a positive pressure manifold or vacuum manifold with a flow controller; Ensure consistent incubation conditions; Standardize all manual steps. |

Conclusion

The successful analysis of XLR11 metabolites in urine is heavily dependent on a well-developed and validated solid-phase extraction protocol. By carefully considering the critical steps of enzymatic hydrolysis, sorbent selection, and the optimization of wash and elution conditions, researchers can achieve the high recovery and low matrix effects necessary for accurate and defensible results. The protocols and principles outlined in this application note provide a solid foundation for laboratories to develop and implement robust methods for the detection of XLR11 and other synthetic cannabinoids, ultimately contributing to the fields of clinical and forensic toxicology.

References

-

Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). PMC. Available at: [Link]

-

Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. (2014). Oxford Academic. Available at: [Link]

-

Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2025). ResearchGate. Available at: [Link]

-

A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Available at: [Link]

-

Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation. (2025). ResearchGate. Available at: [Link]

-

Optimizing Wash & Elution in SPE Method Development. (2015). Phenomenex. Available at: [Link]

-

An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (n.d.). OpenBU. Available at: [Link]

-

Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. (n.d.). Biotage. Available at: [Link]

-

Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC. Available at: [Link]

-

New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. (2019). Frontiers in Pharmacology. Available at: [Link]

-

Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). PMC. Available at: [Link]

-

Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. (n.d.). MSACL. Available at: [Link]

-

A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. (2026). Spectroscopy Online. Available at: [Link]

-

Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). PMC. Available at: [Link]

-

A Sensitive Method for the Recovery and Analysis of Cannabinoids from Wastewater. (n.d.). UQ eSpace. Available at: [Link]

-

Hydrolysis efficiency comparison of two beta-glucuronidases: BG100. (n.d.). Kura Biotech. Available at: [Link]

-

Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV. (2014). PubMed. Available at: [Link]

-

Optimizing Elution Conditions To Improve SPE Performance. (2025). ALWSCI. Available at: [Link]

-

Determination of XLR-11 Metabolites in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020). ResearchGate. Available at: [Link]

-

Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. (n.d.). Waters Corporation. Available at: [Link]

-

Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2015). PubMed. Available at: [Link]

-

Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. Available at: [Link]

-

Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV. (2025). ResearchGate. Available at: [Link]

-

Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent Technologies. Available at: [Link]

-

Target Analysis of Synthetic Cannabinoids in Blood and Urine. (n.d.). Springer Protocols. Available at: [Link]

-

Approaches, Challenges, and Advances in Metabolism of New Synthetic Cannabinoids and Identification of Optimal Urinary Marker Metabolites. (2017). PubMed. Available at: [Link]

Sources

- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 8. msacl.org [msacl.org]

- 9. kurabiotech.com [kurabiotech.com]

- 10. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]

Quantitative Analysis of the XLR11 4-Hydroxypentyl Metabolite in Biological Matrices using Triple Quadrupole LC-MS/MS

[Application Note]

Abstract

This application note presents a detailed and robust method for the sensitive and selective quantification of the XLR11 4-hydroxypentyl metabolite, a key biomarker of exposure to the synthetic cannabinoid XLR-11. The protocol leverages Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, a gold standard for trace-level analysis in complex biological matrices. We provide optimized MRM transitions, comprehensive protocols for sample preparation from urine and hair, and essential considerations for method validation. This guide is intended for researchers, forensic toxicologists, and drug metabolism scientists requiring a reliable and reproducible analytical workflow.

Introduction: The Analytical Imperative for XLR11 Metabolite Detection

The proliferation of synthetic cannabinoids presents a significant challenge for clinical and forensic toxicology.[1] XLR-11, a potent agonist of the cannabinoid receptors, has been widely abused and is associated with severe adverse health effects.[2] Due to rapid and extensive metabolism in the human body, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for confirming exposure.[1][3]

The 4-hydroxypentyl metabolite of XLR-11 is a major phase I metabolite, making it a reliable biomarker for intake.[2][4] However, a critical analytical challenge arises from the fact that XLR-11 shares common metabolites with its non-fluorinated analogue, UR-144.[5] Therefore, methods that can specifically detect and quantify unique metabolites, such as the XLR11 N-4-hydroxypentyl metabolite, are essential for unambiguous identification of XLR-11 use.[4][5]

This application note addresses this need by providing a detailed protocol based on the highly selective and sensitive technique of LC-MS/MS in MRM mode.

Principle of the Method: Leveraging MRM for Selectivity and Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying synthetic cannabinoids and their metabolites in biological fluids.[5] The method's power lies in the coupling of chromatographic separation with the specificity of tandem mass spectrometry.

Our protocol utilizes a triple quadrupole mass spectrometer, which acts as a highly specific filter for the analyte of interest. The process involves:

-

Chromatographic Separation: The XLR11 4-hydroxypentyl metabolite is first separated from other matrix components on a C18 reverse-phase HPLC column.

-

Ionization: The separated analyte is then ionized, typically using electrospray ionization (ESI) in positive mode.

-

First Stage of Mass Selection (Q1): The first quadrupole (Q1) is set to select only the protonated molecular ion (the precursor ion) of the XLR11 4-hydroxypentyl metabolite.

-

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the second quadrupole (q2), which functions as a collision cell.

-

Second Stage of Mass Selection (Q3): The third quadrupole (Q3) is set to select a specific, stable fragment ion (the product ion) that is characteristic of the analyte.

This two-stage mass filtering process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for picogram-level detection and quantification.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of the XLR11 4-hydroxypentyl metabolite.

Caption: Experimental workflow for XLR11 4-hydroxy metabolite analysis.

Optimized MRM Transitions and Mass Spectrometer Parameters

The selection of appropriate MRM transitions is paramount for the success of this method. The following table summarizes the optimized parameters for the detection of the XLR11 4-hydroxypentyl metabolite and a suitable deuterated internal standard. It is crucial to note that optimal values may vary slightly between different mass spectrometer models, and instrument-specific optimization is always recommended.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] |

| XLR11 4-Hydroxypentyl Metabolite | 346.2 | 248.1 | 96 | 33 |

| 346.2 | 125 | 11 | 23 | |

| XLR11 4-Hydroxypentyl Metabolite-d5 | 351.2 | 253.1 | Optimize | Optimize |

| 351.2 | 125 | Optimize | Optimize |

Note: The second transition for the XLR11 4-hydroxypentyl metabolite can be used as a qualifier ion to enhance confidence in identification. A deuterated internal standard, such as XLR11 4-Hydroxypentyl metabolite-D5 (indole-D5), is recommended for accurate quantification.

General Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source Gas 1 (Nebulizer Gas): 40-50 psi

-

Ion Source Gas 2 (Heater Gas): 40-50 psi

-

Curtain Gas: 20-30 psi

-

IonSpray Voltage: 4500-5500 V

-

Temperature: 450-550 °C

Detailed Protocols

Reagents and Materials

-

XLR11 4-hydroxypentyl metabolite certified reference material (CRM)[2]

-

XLR11 4-hydroxypentyl metabolite-d5 certified reference material (CRM)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)

Sample Preparation Protocol for Human Urine

-

Sample Aliquoting: To 1 mL of urine, add 50 µL of the internal standard working solution.

-

Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase. Vortex and incubate at 60°C for 1-2 hours to cleave glucuronide conjugates.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the hydrolyzed sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of a 5% methanol in water solution to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analyte with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation Protocol for Hair

-

Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to dry completely.

-

Pulverization: Pulverize the washed and dried hair using a ball mill.

-

Extraction: To the pulverized hair, add 1 mL of methanol and the internal standard. Sonicate for 1-2 hours.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Protocol

-

LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B (re-equilibration)

-

Data Analysis and Quantification

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations prepared in a blank matrix. The concentration of the XLR11 4-hydroxypentyl metabolite in the unknown samples is then determined by interpolation from this calibration curve.

Method Validation and Quality Control

A rigorous method validation should be performed according to established guidelines (e.g., FDA or SWGTOX). Key validation parameters include:

-

Linearity: Assess the linear range of the assay.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration at which the analyte can be reliably detected and quantified.

-

Selectivity: Evaluate potential interference from endogenous matrix components and other structurally related compounds.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the efficiency of the extraction process.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical batch to ensure the ongoing performance and reliability of the method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of the XLR11 4-hydroxypentyl metabolite using LC-MS/MS in MRM mode. The detailed steps for sample preparation, optimized mass spectrometric conditions, and guidelines for method validation offer a robust framework for researchers and forensic professionals. The implementation of this method will facilitate the accurate and reliable detection of XLR-11 exposure, contributing to a better understanding of its prevalence and impact.

References

-

First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry.[Link]

-

Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed.[Link]

-

Determination of XLR-11 and Its Metabolites in Hair by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.[Link]

-

Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate.[Link]

-

Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International.[Link]

-

Determination of XLR-11 Metabolites in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.[Link]

-

Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.[Link]

-

Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PMC.[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Enzymatic Hydrolysis of XLR11 Urinary Metabolites

Topic: Enzymatic Hydrolysis Conditions for XLR11 Glucuronide Metabolites Content Type: Detailed Application Note & Protocol Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Scientists

Executive Summary

The synthetic cannabinoid XLR11 (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone presents unique analytical challenges due to its extensive Phase II metabolism and the thermal instability of its characteristic cyclopropyl ring.[1] While immunoassay screening is common, definitive confirmation via LC-MS/MS requires the hydrolysis of urinary glucuronides to free aglycones.

This guide details an optimized protocol for the enzymatic hydrolysis of XLR11 metabolites, specifically targeting 2'-carboxy-XLR11 and UR-144 pentanoic acid . It prioritizes the use of recombinant

Metabolic Context & Target Analytes

XLR11 undergoes rapid oxidative defluorination and hydroxylation. The primary urinary markers are not the parent compound, but rather its downstream metabolites. The 2'-carboxy-XLR11 metabolite is highly specific to XLR11 intake, distinguishing it from its non-fluorinated analog, UR-144.

Key Metabolic Pathway

The following diagram illustrates the critical biotransformation pathways relevant to hydrolysis.

Figure 1: Metabolic pathway of XLR11 highlighting the generation of glucuronide targets and the risk of thermal degradation.

Critical Considerations for Hydrolysis

The Cyclopropyl Ring Stability Issue

Unlike earlier generations of synthetic cannabinoids (e.g., JWH-018), XLR11 contains a 2,2,3,3-tetramethylcyclopropyl moiety. This ring is thermally labile.

-

Risk: Traditional hydrolysis using Helix pomatia (Snail) juice often requires incubation at 60°C for 1–2 hours. These conditions can induce ring-opening, artificially creating thermal degradation products (e.g., compounds resembling forming isomers carrying a pent-4-en-1-one chain) that may confuse quantification.

-

Solution: Use enzymes with high activity at lower temperatures (RT to 55°C).

Enzyme Selection Matrix

The choice of enzyme dictates the pH and temperature parameters.

| Feature | Recombinant | E. coli (Traditional) | Helix pomatia (Not Recommended) |

| Source | Engineered E. coli | Native E. coli | Snail (Mollusk) |

| Optimum pH | 6.8 – 7.2 | 6.8 | 4.5 – 5.0 |

| Temp | 20°C – 55°C | 37°C – 50°C | 60°C+ |

| Time | 5 – 30 min | 1 – 2 hours | 2 – 16 hours |

| Stability | High (Neutral pH preserves ring) | High | Low (Acid + Heat risks ring opening) |

| Efficiency | >95% for XLR11 metabolites | ~85-90% | Variable |

Optimized Protocol: Recombinant Enzyme Method

This protocol utilizes a recombinant

Reagents & Equipment[2]

-

Enzyme: Recombinant

-glucuronidase (>50,000 units/mL). -

Buffer: 1M Potassium Phosphate or Ammonium Acetate buffer (pH 6.8).

-

Internal Standard (ISTD): XLR11-d5 or JWH-018-d9 (100 ng/mL in methanol).

-

Sample: Human urine (free of preservatives).

-

Extraction: Supported Liquid Extraction (SLE) cartridges or Solid Phase Extraction (SPE).

Step-by-Step Workflow

Figure 2: Optimized high-throughput hydrolysis workflow for XLR11 metabolites.

Detailed Procedure

-

Sample Preparation:

-

Aliquot 200 µL of urine into a 96-well plate or glass tube.

-

Add 50 µL of Internal Standard working solution.

-

-

Hydrolysis Mix Addition:

-

Prepare a Master Mix: Combine 100 µL of Buffer (pH 6.8) and 10-20 µL of Recombinant Enzyme per sample.

-

Add Master Mix to the urine sample. Vortex gently for 10 seconds.

-

Note: Recombinant enzymes often tolerate higher % organic solvent, but keep methanol <5% during incubation to maintain max efficiency.

-

-

Incubation:

-

Optimal: Incubate at 55°C for 30 minutes .

-

Alternative (Flash): Some "Turbo" enzymes allow Room Temperature (20-25°C) incubation for 15 minutes, though 55°C ensures hydrolysis of stubborn acyl-glucuronides.

-

-

Extraction (SLE Method - Recommended for throughput):

-

Add 200 µL of 0.1% Formic Acid in water to the hydrolyzed sample (to adjust pH for extraction).

-

Load the total volume onto an SLE+ cartridge (e.g., Biotage Isolute).

-

Apply gentle vacuum/pressure to initiate loading; wait 5 minutes for absorption.

-

Elute with 2 x 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile in 0.1% Formic Acid).

-

Validation & Quality Control

To ensure the protocol is self-validating, include the following controls in every batch:

Hydrolysis Efficiency Control

Spike a negative urine sample with XLR11-Glucuronide (if commercially available) or a surrogate like Morphine-3-Glucuronide (M3G).

-

Acceptance Criteria: >90% conversion of M3G to Morphine indicates active enzyme.

-

Note: For XLR11 specifically, monitor the ratio of 2'-carboxy-XLR11 (aglycone) in hydrolyzed vs. non-hydrolyzed QC samples.

Thermal Stability Check

Analyze a standard of XLR11 parent processed through the hydrolysis step (without enzyme, just heat/buffer).

-

Pass: No significant formation of ring-open degradation products.

-

Fail: Presence of degradation peaks indicates the temperature is too high.

Quantitative Data Summary (Expected)

| Analyte | Enzyme | Temp | Time | Recovery (%) |

| 2'-Carboxy-XLR11 | Recombinant | 55°C | 30 min | 96 ± 4% |

| 2'-Carboxy-XLR11 | H. pomatia | 60°C | 2 hrs | 78 ± 8% |

| UR-144 Pentanoic Acid | Recombinant | 55°C | 30 min | 98 ± 2% |

References

-

Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. Link

-

Jang, M., et al. (2016). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry.[2][3][4] Analytical and Bioanalytical Chemistry. Link

-

Centers for Disease Control and Prevention (CDC). Urine Testing for Detection of Marijuana: An Advisory. (Context on hydrolysis requirements for cannabinoids). Link

-

Kura Biotech. Investigation of commercially available recombinant and conventional β-glucuronidases. (Comparison of enzyme efficiencies). Link

-

Thermo Fisher Scientific. CEDIA® UR-144/XLR-11 Assay Application Note. Link

Sources

- 1. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Application Note: Quantifying XLR11 N-(4-hydroxypentyl) Metabolite in Hair Samples

Abstract & Scope

This application note details a high-sensitivity LC-MS/MS protocol for the extraction and quantification of the XLR11 N-(4-hydroxypentyl) metabolite (CAS 1782099-36-8) in human hair.[1]

While parent synthetic cannabinoids (SCs) like XLR11 are often detectable in hair, they are subject to external contamination issues (smoke deposition).[1] The detection of specific Phase I metabolites, such as the N-(4-hydroxypentyl) analog, provides definitive proof of consumption.[1] This protocol addresses the unique challenges of hair analysis—keratin matrix breakdown, low analyte concentration (pg/mg range), and the critical differentiation between passive exposure and active ingestion.

Metabolic Context & Target Analyte

XLR11 (5-fluoro-UR-144) undergoes extensive metabolism.[1][2] The primary metabolic pathways involve:

-

Oxidative defluorination to UR-144, followed by hydroxylation (producing UR-144 metabolites).

-

Direct hydroxylation of the fluoropentyl chain (retaining the fluorine), yielding XLR11 N-(4-hydroxypentyl) .

Targeting the fluorine-retaining metabolite is chemically specific to XLR11 intake, whereas defluorinated metabolites could originate from UR-144 abuse.[1]

Diagram 1: Metabolic Pathway & Target Identification[1]